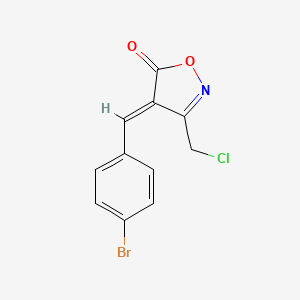

(4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Descripción general

Descripción

(4E)-4-(4-Bromobenzylidene)-3-(Chloromethyl)Isoxazol-5(4H)-One is a synthetic organic compound characterized by its isoxazole ring, substituted with a bromobenzylidene group at the 4-position and a chloromethyl group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-(4-Bromobenzylidene)-3-(Chloromethyl)Isoxazol-5(4H)-One typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of Bromobenzylidene Group: The bromobenzylidene group is introduced through a condensation reaction between 4-bromobenzaldehyde and the isoxazole derivative.

Chloromethylation: The chloromethyl group is added using chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the bromobenzylidene group can yield the corresponding bromobenzyl derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Bromobenzyl derivatives.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

Antimicrobial Agents: Investigated for its potential antimicrobial properties.

Anti-inflammatory Agents: Studied for its ability to inhibit inflammatory pathways.

Industry:

Material Science:

Mecanismo De Acción

The mechanism of action of (4E)-4-(4-Bromobenzylidene)-3-(Chloromethyl)Isoxazol-5(4H)-One in biological systems involves interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group may interact with hydrophobic pockets, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparación Con Compuestos Similares

(4E)-4-(4-Methylbenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one: Similar structure but with a methyl group instead of a bromine atom.

(4E)-4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one: Contains a chlorine atom instead of a bromine atom.

Uniqueness: The presence of the bromine atom in (4E)-4-(4-Bromobenzylidene)-3-(Chloromethyl)Isoxazol-5(4H)-One imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in chemical and biological applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

(4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The compound's molecular formula is with a molecular weight of 300.54 g/mol. It is characterized by the presence of a bromobenzylidene group and a chloromethylisoxazole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrClNO₂ |

| Molecular Weight | 300.54 g/mol |

| CAS Number | 1142199-54-9 |

| MDL Number | MFCD12027813 |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the fields of anticancer and antimicrobial research.

Anticancer Activity

A study demonstrated that this compound showed significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

Case Study : In vitro tests showed that at a concentration of 10 µM, the compound induced apoptosis in MCF-7 cells, with a cell viability reduction of approximately 70% after 48 hours of treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated effectiveness against both Gram-positive and Gram-negative bacteria.

- Bacterial Strains Tested :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

Findings : The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting moderate antimicrobial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the isoxazole ring and variations in the bromobenzylidene substituent significantly affect biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on isoxazole ring | Increased cytotoxicity in cancer cells |

| Variation in halogen substitution | Altered antimicrobial potency |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate strong binding interactions with key proteins involved in cancer signaling pathways.

Key Findings :

Propiedades

IUPAC Name |

4-[(4-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c12-8-3-1-7(2-4-8)5-9-10(6-13)14-16-11(9)15/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOCDYHBEOIULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601168104 | |

| Record name | 5(4H)-Isoxazolone, 4-[(4-bromophenyl)methylene]-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142199-54-9 | |

| Record name | 5(4H)-Isoxazolone, 4-[(4-bromophenyl)methylene]-3-(chloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5(4H)-Isoxazolone, 4-[(4-bromophenyl)methylene]-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.